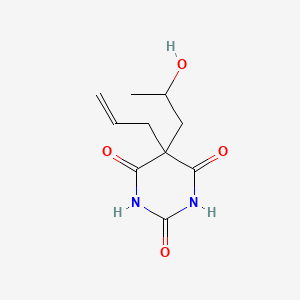
Proxibarbal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proxibarbal, also known as Proxibarbital, is a barbiturate derivative that was first synthesized in 1956. It is known for its anti-anxiety properties and is distinct from most barbiturates due to its minimal hypnotic action. This compound has been used in the treatment of migraine headaches and other vascular headaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through the reaction of 5-allyl-5-(2-hydroxypropyl)barbituric acid. The synthesis involves the condensation of allylurea with malonic acid derivatives under controlled conditions to form the barbiturate ring structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used
Applications De Recherche Scientifique
Mécanisme D'action
Proxibarbal exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on the GABA-A receptors, increasing the opening frequency of GABA-activated chloride channels. This action results in enhanced inhibitory neurotransmission, leading to its anti-anxiety and anti-migraine effects .
Comparaison Avec Des Composés Similaires
Butalbital: Another barbiturate used in the treatment of migraines but with more pronounced hypnotic effects.
Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.
Secobarbital: Known for its hypnotic and sedative effects.
Uniqueness of Proxibarbal: this compound is unique among barbiturates due to its minimal hypnotic action while retaining significant anti-anxiety and anti-migraine properties. This makes it a valuable compound for patients who require anxiety relief without the sedative effects commonly associated with barbiturates .
Propriétés
Numéro CAS |
42013-22-9 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
Clé InChI |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















